molecular formula C15H19N3O B7578281 N-(1-cyclopentylethyl)-1H-indazole-3-carboxamide

N-(1-cyclopentylethyl)-1H-indazole-3-carboxamide

Cat. No. B7578281
M. Wt: 257.33 g/mol
InChI Key: OGHXXVWTXSKXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclopentylethyl)-1H-indazole-3-carboxamide, commonly known as CYCLOPENTYLINDAZOLE or CPI, is a synthetic cannabinoid that has been gaining attention in the scientific community for its potential therapeutic applications. This compound was first synthesized in 2008 by Pfizer, and its chemical structure is similar to that of the well-known cannabinoid THC (tetrahydrocannabinol).

Mechanism of Action

CPI acts as a partial agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a role in regulating several physiological processes, including pain perception, inflammation, and immune function. By interacting with these receptors, CPI can modulate the activity of the endocannabinoid system and affect these processes.
Biochemical and Physiological Effects:
CPI has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and modulate pain perception. Additionally, CPI has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using CPI in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and is less expensive than natural cannabinoids. Additionally, CPI has a longer half-life than THC, which makes it more stable and easier to work with in experiments. However, one limitation of using CPI is that it is a relatively new compound, and more research is needed to fully understand its effects and potential therapeutic applications.

Future Directions

There are several future directions for research on CPI. One area of focus could be on its potential as a treatment for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of research could be on its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Additionally, more studies are needed to fully understand the mechanism of action of CPI and how it interacts with the endocannabinoid system. Overall, CPI shows promise as a potential therapeutic agent, and more research is needed to fully explore its applications.

Synthesis Methods

The synthesis of CPI involves a multistep process that starts with the reaction of 1H-indazole-3-carboxylic acid with cyclopentylmagnesium bromide. This reaction produces 1-(cyclopentylmethyl)-1H-indazole-3-carboxylic acid, which is then converted to CPI through a coupling reaction with N,N-diisopropylethylamine and 1-(chlorocarbonyl)imidazole.

Scientific Research Applications

CPI has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications. One study found that CPI exhibited potent anti-inflammatory effects in a mouse model of acute lung injury, suggesting that it could be a promising treatment for inflammatory diseases. Another study showed that CPI had antitumor activity in human prostate cancer cells, indicating that it could be a potential cancer therapy.

properties

IUPAC Name

N-(1-cyclopentylethyl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-10(11-6-2-3-7-11)16-15(19)14-12-8-4-5-9-13(12)17-18-14/h4-5,8-11H,2-3,6-7H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHXXVWTXSKXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1)NC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.